4-Cyano-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide
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Overview
Description
4-Cyano-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by its complex structure, which includes a cyano group, a methoxy group, and a methylsulfonylpiperidinyl moiety attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the condensation reaction of appropriate starting materials under controlled conditions. For example, the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature followed by heating can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-Cyano-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyano-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, thereby affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide
- 1-琥珀酰亚胺基-4-氰基-4- [N-甲基-N- (4-吡啶基)氨基甲硫基硫基]戊酸酯
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a cyano group and a methoxy group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-cyano-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5S2/c1-23-15(7-9-18(10-8-15)24(2,19)20)12-17-25(21,22)14-5-3-13(11-16)4-6-14/h3-6,17H,7-10,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRMAOSHGSZOSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)S(=O)(=O)C)CNS(=O)(=O)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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